molecular formula C20H19N3O2 B2610762 1-(3-methylbenzyl)-N-(6-methylpyridin-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide CAS No. 899754-10-0

1-(3-methylbenzyl)-N-(6-methylpyridin-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide

Cat. No. B2610762
CAS RN: 899754-10-0
M. Wt: 333.391
InChI Key: DYOQBZFBEYEGMS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-methylbenzyl)-N-(6-methylpyridin-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a useful research compound. Its molecular formula is C20H19N3O2 and its molecular weight is 333.391. The purity is usually 95%.
BenchChem offers high-quality 1-(3-methylbenzyl)-N-(6-methylpyridin-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3-methylbenzyl)-N-(6-methylpyridin-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemical Synthesis and Design

Dihydroxypyrimidine-4-carboxamides as HIV Integrase Inhibitors

Compounds with dihydropyridine cores, similar to the specified molecule, have been explored for their potent inhibition of the HIV-integrase-catalyzed strand transfer process, highlighting their potential as antiviral agents. One compound from this class showed favorable pharmacokinetic properties and no liabilities in several counterscreening assays, suggesting its potential for clinical use as an antiviral agent (Pace et al., 2007).

Biological Activities

Metabolism and Disposition of HIV Integrase Inhibitors

Studies have utilized 19F-NMR spectroscopy to support the development of potent inhibitors of HIV integrase, focusing on their metabolic fate and excretion balance in rats and dogs. This demonstrates the application of related compounds in understanding drug metabolism and disposition, crucial for developing new medications (Monteagudo et al., 2007).

Medicinal Chemistry Applications

Annulated Products from Aminonaphthyridinones

The synthesis and exploration of compounds with a pyridine or dihydropyridine moiety, focusing on their potential medicinal applications. This includes studying their reactivity and potential as antimicrobial or anticancer agents, demonstrating the versatility of these structures in drug design (Deady & Devine, 2006).

Analytical and Spectroscopic Applications

Characterization of Monoamide Isomers

Research on monoamide compounds, including those similar to the specified chemical, showcases the use of spectroscopic techniques such as FT-IR, NMR, and UV-vis for their detailed characterization. This is pivotal for understanding the structure-activity relationships and the effects of different substitutions on the core structure (Kadir et al., 2017).

properties

IUPAC Name

1-[(3-methylphenyl)methyl]-N-(6-methylpyridin-2-yl)-2-oxopyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O2/c1-14-6-3-8-16(12-14)13-23-11-5-9-17(20(23)25)19(24)22-18-10-4-7-15(2)21-18/h3-12H,13H2,1-2H3,(H,21,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYOQBZFBEYEGMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CN2C=CC=C(C2=O)C(=O)NC3=CC=CC(=N3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.